Methyl 5-Bromo-2,2-dimethoxypentanoate
Description
Methyl 5-bromo-2,2-dimethylpentanoate is a brominated aliphatic ester characterized by a branched pentanoate backbone with a bromine atom at the terminal carbon and two methyl groups at the α-position. It serves as a versatile intermediate in organic synthesis, particularly in alkylation and coupling reactions.
Properties
CAS No. |
85864-31-9 |
|---|---|
Molecular Formula |
C8H15BrO4 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 5-bromo-2,2-dimethoxypentanoate |
InChI |
InChI=1S/C8H15BrO4/c1-11-7(10)8(12-2,13-3)5-4-6-9/h4-6H2,1-3H3 |
InChI Key |
HJQIXDDRVMSODP-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCBr)(OC)OC |
Canonical SMILES |
COC(=O)C(CCCBr)(OC)OC |
Synonyms |
5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data:
- Molecular Formula : C₈H₁₅BrO₂
- Molecular Weight : 223.11 g/mol
- Synthesis : Produced via a lithium-halogen exchange reaction using methyl isobutyrate, 1,3-dibromopropane, and n-BuLi in THF, yielding 84% after purification .
- Spectral Data :
- Applications: Used in synthesizing complex esters (e.g., isopropyl 5-(4-(dimethylcarbamoyl)phenoxy)-2,2-dimethylpentanoate) for pharmaceutical or materials science research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 5-bromo-2,2-dimethylpentanoate with structurally or functionally related brominated compounds:
Spectral and Physical Properties
- NMR Shifts: The α-methyl groups in Methyl 5-bromo-2,2-dimethylpentanoate result in distinct singlet peaks at δ 1.17 (¹H) and δ 25.3/28.6 (¹³C), absent in linear analogs . BrdU shows characteristic uracil protons (δ 6.3–8.1) and a deoxyribose anomeric proton (δ 5.3) .
- Mass Spectrometry: Methyl 5-bromo-2,2-dimethylpentanoate exhibits a parent ion at m/z 223.0338 (M+H⁺) . BrdU fragments to generate bromouracil-specific ions (m/z 135, 137) .
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